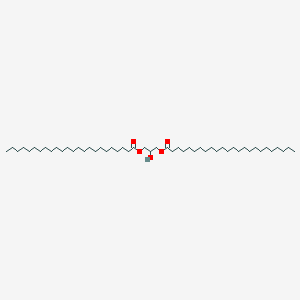

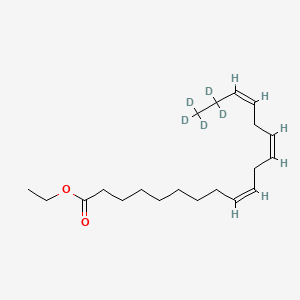

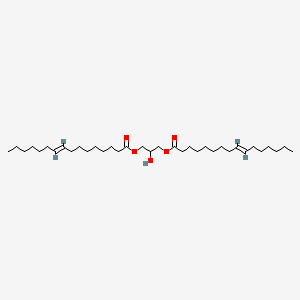

![molecular formula C28H19NO7 B3026188 3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one CAS No. 2206677-06-5](/img/structure/B3026188.png)

3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one

Overview

Description

CAY10730 is a turn-on fluorescent probe for the detection of nitroreductase activity, a marker of hypoxia. In the presence of nitroreductase, CAY10730 is transformed into a highly fluorescent molecule that displays excitation/emission maxima of 454/520 nm, respectively. It is selective for nitroreductase over a variety of bioanalytes, including glutathione, ascorbic acid, and reactive oxygen species such as H2O2. CAY10730 (1 µM) has been used to detect hypoxia in A549 human lung carcinoma cells.

Scientific Research Applications

Antioxidant Activities

Spirocyclic derivatives, including compounds with structures similar to the one , have been extensively researched for their antioxidant properties. These compounds have shown significant potential in combating oxidative stress, which is implicated in the progression of numerous diseases, including cancer, diabetes, and neurodegenerative diseases. The versatility and structural similarity of spiro compounds to important pharmacophore centers contribute to their wide range of biological activities. Notably, antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), thereby mitigating oxidative damage and potentially offering therapeutic benefits against various oxidative stress-related conditions (Acosta-Quiroga et al., 2021).

Biosynthesis and Biological Activities

Xanthones and related compounds, like the one described, are known for their diverse biological activities, which have been extensively studied in African medicinal plants. These activities range from antimicrobial to cytotoxic and enzyme inhibitory effects, highlighting the pharmaceutical significance of such compounds. The structural diversity of xanthones contributes to their varied biological functions, making them of interest for the development of new therapeutics (Mazimba et al., 2013).

Catalytic and Synthetic Applications

Compounds with complex spirocyclic structures are also explored for their applications in catalysis and synthesis, particularly in the transformation of lignins into valuable aromatic aldehydes. This process is crucial for utilizing lignin, a major component of plant biomass, to produce valuable chemicals. The catalytic oxidation of lignins into specific aldehydes like vanillin and syringaldehyde showcases the potential of utilizing spirocyclic and related compounds in green chemistry and sustainable industrial processes (Tarabanko & Tarabanko, 2017).

Enzymatic Degradation of Organic Pollutants

The enzymatic degradation of organic pollutants, facilitated by compounds acting as redox mediators, is another area of significant interest. Compounds structurally similar to the one mentioned may serve as redox mediators, enhancing the efficiency of enzymatic processes in the breakdown of recalcitrant organic compounds found in industrial wastewater. This application underscores the role of such compounds in environmental remediation and pollution control efforts (Husain & Husain, 2007).

properties

IUPAC Name |

3'-methoxy-6'-[(4-nitrophenyl)methoxy]spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19NO7/c1-33-19-10-12-23-25(14-19)35-26-15-20(34-16-17-6-8-18(9-7-17)29(31)32)11-13-24(26)28(23)22-5-3-2-4-21(22)27(30)36-28/h2-15H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVPFHHZHVISQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OCC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

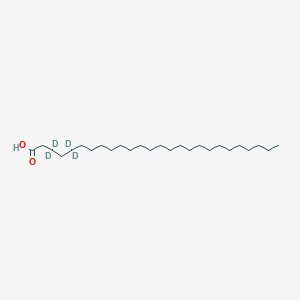

![9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester](/img/structure/B3026109.png)

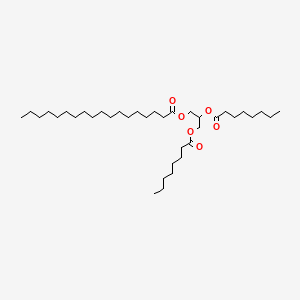

![[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B3026112.png)

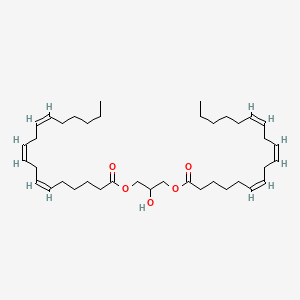

![(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester](/img/structure/B3026114.png)

![(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)

![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)